molecular formula C25H21NO5 B2439592 3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923114-05-0

3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2439592
CAS No.: 923114-05-0
M. Wt: 415.445
InChI Key: CGDIYGNMLNYZSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Benzamide Derivatives in Medicinal Chemistry

Benzamide derivatives have been pivotal in drug discovery due to their structural versatility and broad pharmacological activities. The benzamide core (C₆H₅CONH₂) serves as a scaffold for designing compounds with antimicrobial, antipsychotic, and anticancer properties. For example, metoclopramide (a substituted benzamide) revolutionized gastrointestinal motility regulation, while sulpiride demonstrated antipsychotic efficacy through dopamine receptor modulation.

The emergence of histone deacetylase inhibitors (HDACIs) like MS-275 highlighted benzamides’ role in epigenetic regulation. Suzuki et al. (1999) synthesized benzamide derivatives with IC₅₀ values of 2–50 μM against HDAC, leading to the identification of MS-275 as a potent antitumor agent. Recent advancements include substituted benzamides for treating clozapine-associated hypersalivation and PROTACs (proteolysis-targeting chimeras) for selective protein degradation.

Table 1: Key Benzamide Derivatives and Their Applications

Compound Therapeutic Area Mechanism of Action Source Reference
MS-275 Oncology HDAC inhibition
Sulpiride Psychiatry Dopamine D₂/D₃ antagonism
Moclobemide Psychiatry MAO-A inhibition
Prucalopride Gastroenterology 5-HT₄ receptor agonism

Structural Significance of Chromen-4-One Scaffolds

Chromen-4-one (chromanone) is a bicyclic system comprising a benzopyran moiety with a ketone at position 4. Unlike chromone (with a C2–C3 double bond), chromen-4-one’s saturated pyran ring enhances conformational flexibility, enabling diverse interactions with biological targets. This scaffold is prevalent in flavonoids like taxifolin (antioxidant) and synthetic analogs such as calanolide A (anti-HIV).

The 4-oxo group and aromatic ring of chromen-4-one facilitate hydrogen bonding and π-π stacking, critical for enzyme inhibition. For instance, 3-benzylidene-chromanone derivatives exhibit anticancer activity by stabilizing tubulin polymerization. The compound 3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide leverages this scaffold to optimize target binding through methoxy substitutions and planar aromatic systems.

Table 2: Chromen-4-One vs. Chromone Structural Comparison

Property Chromen-4-One Chromone
IUPAC Name 4-Chromanone 4-Chromone
Double Bond Position None (C2–C3 single bond) C2–C3 double bond
Bioactivity Examples Taxifolin (antioxidant) Cromolyn (anti-inflammatory)
Synthetic Flexibility High (supports spiro derivatives) Moderate
Reference

Rationale for Studying Methoxy-Substituted Aromatic Systems

Methoxy groups (-OCH₃) enhance pharmacokinetic properties by balancing hydrophobicity and electronic effects. The electron-donating methoxy group increases aromatic ring electron density, improving interactions with hydrophobic enzyme pockets. For example, 3,4,5-trimethoxybenzamide derivatives show enhanced HDAC inhibition due to optimized van der Waals contacts in histone-binding domains.

In PROTAC design, methoxy substitutions improve aqueous stability and reduce off-target effects. A 2023 study demonstrated that methoxy-functionalized benzamides achieved 85–91% HDAC6 degradation at 100 nM, outperforming non-methoxy analogs. The compound this compound combines these advantages, with methoxy groups at positions 3 and 4 enhancing CRBN (cereblon) binding affinity.

Table 3: Methoxy-Substituted Compounds and Their Activities

Compound Target Activity (IC₅₀/EC₅₀) Reference
3,4,5-Trimethoxybenzamide HDAC 28.3 nM
3,4-Dimethoxybenzamide derivative BRD4 degradation 0.1 μM (85% efficacy)
3,4-Dimethoxy-N-arylbenzamide Antioxidant 81.35% inhibition
2-Amino-1,4-naphthoquinone-benzamide MDA-MB-231 cytotoxicity 0.4 μM

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-15-5-4-6-16(11-15)23-14-20(27)19-13-18(8-10-21(19)31-23)26-25(28)17-7-9-22(29-2)24(12-17)30-3/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDIYGNMLNYZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 3-methylphenylacetic acid to form the corresponding chalcone. This intermediate is then cyclized to form the chromen-4-one core. The final step involves the amidation of the chromen-4-one with 3,4-dimethoxybenzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but optimized for large-scale synthesis. This would involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide linkage in the benzamide core is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction can yield carboxylic acids or their corresponding bases, depending on the pH. For example:

  • Basic hydrolysis : The amide group may hydrolyze to form a carboxylate salt and an amine, as observed in conjugate base formation studies .

  • Acidic hydrolysis : Similar cleavage could occur, producing carboxylic acids.

Reaction TypeConditionsProducts
Basic HydrolysisTriethylamine, aqueous conditionsCarboxylate salt, amine
Acidic HydrolysisStrong acid (e.g., HCl), heatCarboxylic acid, amine

Oxidation Reactions

The methoxy groups at the 3 and 4 positions of the benzamide ring can undergo oxidation to form aldehydes or carboxylic acids. This reactivity is typical of electron-donating substituents in aromatic systems .

Functional GroupOxidation PathwayProducts
Methoxy (-OCH₃)Oxidation via KMnO₄ or other oxidantsAldehydes (-CHO) or carboxylic acids (-COOH)

Amidation and Coupling Reactions

The synthesis of this compound often involves amidation reactions using coupling reagents (e.g., EDC or HOBt) to form the benzamide linkage. Post-synthesis, the amide group may participate in further functionalization, such as:

  • Alkylation/Acylation : Potential derivatization of the amide nitrogen, though specific examples are not documented.

  • Cross-Coupling : The chromenone moiety may enable metal-catalyzed reactions (e.g., Suzuki coupling) if appropriately activated .

Reactivity of the Chromenone Core

The chromenone (4-oxo-4H-chromen) backbone is a fused benzopyran system with a ketone group. Key reactivity includes:

  • Nucleophilic Addition : The carbonyl group may react with nucleophiles (e.g., Grignard reagents).

  • Electrophilic Substitution : Positions adjacent to the carbonyl may undergo electrophilic aromatic substitution.

Analytical and Structural Considerations

  • NMR Spectroscopy : Used to confirm the integrity of the amide and chromenone structures .

  • X-ray Crystallography : Potential for determining the molecular conformation, though no specific data is reported for this compound.

Comparison with Analogous Compounds

CompoundKey Structural FeatureReaction Profile
N-[3-(3,4-Dimethoxyphenyl)-4-Oxo-4H-Chromen-2-Yl]BenzamideChromenone at position 2Similar amidation/hydrolysis pathways
3,4-Dimethoxy-N-(2-Oxo-2H-Chromen-3-Yl)BenzamideChromenone at position 3Analogous oxidative cleavage of methoxy groups

Scientific Research Applications

Structural Characteristics

The compound features:

  • Molecular Formula : C25_{25}H21_{21}N O5_5
  • Molecular Weight : 415.4 g/mol
  • Key Functional Groups : Benzamide, chromenone, and methoxy groups

These characteristics contribute to its diverse biological activities and potential therapeutic applications.

Biological Activities

Research indicates that compounds similar to 3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide exhibit various biological activities:

  • Antioxidant Properties : The presence of the chromenone structure is associated with antioxidant activity, which can mitigate oxidative stress in cells.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.
  • Anti-inflammatory Effects : The structural features may contribute to the modulation of inflammatory pathways, making it a candidate for anti-inflammatory therapies.

Table 1: Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-MethylchromenoneChromenone structureAntioxidant properties
N-(4-Oxo-4H-chromen-6-yl)acetamideSimilar chromenone coreAntimicrobial activity
2-Hydroxy-N-[2-(3-methylphenyl)-4H-chromen]benzamideHydroxy substitutionAnti-inflammatory effects

Notable Research Insights

  • A study demonstrated that derivatives of chromenone compounds exhibit significant anti-cancer properties by inducing apoptosis in cancer cell lines. This suggests that this compound could be explored further for its potential as an anticancer agent.
  • Another investigation highlighted the compound's ability to inhibit specific enzymes involved in inflammatory processes, supporting its application in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with various molecular targets. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The methoxy groups can also contribute to its antioxidant activity by scavenging free radicals.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(4-methylphenyl)benzamide
  • 3,6-dichloro-2-methoxy-N-(4-methylphenyl)benzamide
  • N-(2-(3,4-dimethoxyphenyl)ethyl)-4-methoxy-benzamide

Uniqueness

3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is unique due to its chromen-4-one core, which is not present in the similar compounds listed above. This structural feature contributes to its distinct biological activities and potential therapeutic applications.

Biological Activity

3,4-Dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core linked to a chromenone moiety and methoxy substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and other therapeutic areas.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula: C25H21NO5
  • Molecular Weight: 415.4 g/mol
  • CAS Number: 923258-13-3

This unique combination of functional groups contributes to its biological activity, making it a candidate for various pharmacological applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It is believed to inhibit specific enzymes and pathways that are crucial for cancer cell proliferation. The mechanism of action involves the compound's ability to bind to the active sites of kinases, thereby disrupting signal transduction pathways essential for tumor growth.

Case Studies and Findings

  • Inhibition of Cancer Cell Proliferation:
    • In vitro studies have demonstrated that the compound effectively reduces the viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values observed were comparable to those of established chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights:
    • Molecular docking studies suggest that the compound interacts with DNA and RNA, potentially leading to apoptosis in cancer cells. The presence of methoxy groups enhances its lipophilicity, facilitating better cellular uptake.

Antioxidant Activity

The structural components of this compound also confer antioxidant properties. Similar compounds have been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases.

Other Biological Activities

The compound's biological profile extends beyond anticancer and antioxidant activities:

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial effects against various pathogens, indicating its usefulness in treating infections.

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
3-MethylchromenoneChromenone structureAntioxidant properties
N-(4-Oxo-4H-chromen-6-yl)acetamideSimilar chromenone coreAntimicrobial activity
2-Hydroxy-N-[2-(3-methylphenyl)-4H-chromen]benzamideHydroxy substitutionAnti-inflammatory effects

This table illustrates how variations in structure can lead to diverse biological activities.

Q & A

Q. How can researchers optimize the synthesis of 3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For analogous benzamide derivatives, stepwise coupling of chromenone intermediates with substituted benzoyl chlorides under anhydrous conditions (e.g., dichloromethane or THF) is common. Catalytic bases like triethylamine or DMAP can enhance yields . Purification via column chromatography (hexane/EtOH gradients) or recrystallization (from ethanol or acetone) is recommended to isolate pure products. Monitor reaction progress using TLC (Rf values ~0.59–0.62 in hexane/EtOH) and confirm purity via melting point analysis (e.g., 180–220°C for structurally similar compounds) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H NMR : Assign methoxy (δ ~3.76–3.86 ppm), aromatic protons (δ ~6.96–7.29 ppm), and carbonyl groups (δ ~192.6 ppm) using DMSO-d6 as a solvent. Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for resolution .
  • UV-Vis/Flourescence : Chromenone derivatives exhibit strong absorbance in the 250–350 nm range due to π→π* transitions. Fluorescence intensity (e.g., λex = 280 nm, λem = 450 nm) can quantify photophysical properties .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+ peaks).

Q. How can solubility and formulation challenges be addressed for in vitro bioactivity assays?

  • Methodological Answer : Use polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in aqueous buffers (PBS, pH 7.4). For poor solubility, employ surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes. Membrane separation technologies (e.g., ultrafiltration) can assess protein binding .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Prioritize assays based on structural analogs. Chromenone derivatives often target kinases or inflammatory pathways. Use:
  • Enzyme inhibition assays (e.g., COX-2, using fluorogenic substrates) .
  • Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7).
  • ROS detection kits to evaluate antioxidant potential .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer : Employ quantum chemical calculations (DFT, B3LYP/6-31G*) to map electron density and reactive sites. Molecular docking (AutoDock Vina) against protein databases (PDB IDs: e.g., COX-2, 5KIR) identifies binding affinities. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100+ ns trajectories .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Meta-analysis : Compare IC50 values from multiple studies, adjusting for assay conditions (e.g., pH, temperature).
  • Dose-response validation : Replicate assays with standardized protocols (e.g., CLSI guidelines).
  • Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .

Q. How can reaction mechanisms for substituent modifications (e.g., methoxy groups) be elucidated?

  • Methodological Answer :
  • Isotopic labeling : Synthesize 18O-labeled methoxy derivatives to track substituent stability under hydrolytic conditions.
  • Kinetic studies : Monitor reaction rates via HPLC or UV-Vis to distinguish SN1/SN2 pathways.
  • Computational reaction path searches : Use GRRM or Gaussian’s IRC to map transition states .

Q. What methodologies assess compound stability under varying environmental conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4–8 weeks. Analyze degradation products via LC-MS .
  • pH stability : Incubate in buffers (pH 1–13) and monitor hydrolysis via 1H NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.